Product packaging for Perfluorohex-1-ene(Cat. No.:CAS No. 755-25-9)

Perfluorohex-1-ene

Cat. No.: B1329354
CAS No.: 755-25-9
M. Wt: 300.04 g/mol
InChI Key: RMHCWMIZBMGHKV-UHFFFAOYSA-N
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Description

Perfluorohex-1-ene (CAS 755-25-9) is a high-value perfluorinated olefin that serves as a critical building block in advanced materials science and polymer research. Its primary research value lies in its role as a monomer for synthesizing novel fluorinated polymers. Recent studies demonstrate its successful homopolymerization under ultrahigh pressure (15-16 thousand atm) using perfluorinated peroxide initiators, yielding a partially crystalline, medium-high molecular weight polymer soluble in perfluorinated solvents and capable of film formation . This homopolymer exhibits a low refractive index (n = 1.334-1.340 in the 440-672 nm visible wavelength range) and normal dispersion, making it a candidate for creating integrated optical devices such as waveguides and optical radiation amplifiers . A significant emerging application is in the development of next-generation proton-exchange membranes (PEMs) for fuel cells. Researchers utilize this compound as a co-monomer in graft copolymers based on polyvinylidene fluoride (PVDF) and 3-sulfopropyl acrylate to create functionally porous membranes . These materials demonstrate comparable area resistance (as low as 0.9 Ω·cm²) to commercial perfluorosulfonic acid membranes like Nafion®, positioning them as promising alternatives for energy conversion and storage technologies . The compound is a clear, colorless liquid with a boiling point of approximately 56-58°C . It is soluble in perfluorinated solvents such as perfluorohexane, perfluorooctane, and hexafluorobenzene . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or human and veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F12 B1329354 Perfluorohex-1-ene CAS No. 755-25-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,2,3,3,4,4,5,5,6,6,6-dodecafluorohex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6F12/c7-1(2(8)9)3(10,11)4(12,13)5(14,15)6(16,17)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHCWMIZBMGHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6F12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00226440
Record name Perfluorohex-1-ene
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Molecular Weight

300.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

755-25-9
Record name 1,1,2,3,3,4,4,5,5,6,6,6-Dodecafluoro-1-hexene
Source CAS Common Chemistry
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Record name Perfluorohex-1-ene
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Record name Perfluorohex-1-ene
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Record name Perfluorohex-1-ene
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Synthetic Methodologies for Perfluorohex 1 Ene and Its Direct Precursors

Isomerization Pathways and Catalysis

Terminal to Internal Perfluoroolefin Isomerization

Fluoride (B91410) Ion Catalysis

The isomerization of terminal perfluoroolefins to their more thermodynamically stable internal isomers is effectively catalyzed by the fluoride ion (F⁻). This process is particularly relevant for perfluorohex-1-ene, which can be converted to internal perfluorohexenes. The reaction is driven by the nucleophilic attack of the fluoride ion on the double bond, leading to rearrangement.

Cesium fluoride (CsF) is a commonly employed catalyst for this type of transformation due to the high nucleophilicity of the fluoride ion in aprotic polar solvents. For instance, the isomerization of perfluoropent-1-ene (B1607256) to its internal isomers occurs rapidly in the presence of cesium fluoride. fluorine1.ru This principle extends to this compound, where the fluoride ion facilitates the migration of the double bond from the terminal position. fluorine1.ru The general mechanism involves the formation of an intermediate carbanion, followed by the elimination of a fluoride ion from a different position to yield the isomerized olefin. This catalytic action underscores the utility of simple, accessible reagents in manipulating the structure of complex fluorinated molecules. fluorine1.ru

Mechanistic Investigations of Isomerization (e.g., Carbocation Intermediates, 1,3-Fluorine Migration)

The isomerization of perfluoroolefins can also be catalyzed by strong Lewis acids, such as antimony pentafluoride (SbF₅), through a mechanism involving carbocationic intermediates. When terminal perfluoroolefins like this compound are treated with catalytic amounts of SbF₅, they undergo smooth isomerization to the corresponding internal olefins. fluorine1.ru

The proposed mechanism initiates with the abstraction of a fluoride ion from the olefin by SbF₅, generating a highly reactive perfluoroalkyl carbocation. This carbocation can then undergo rearrangement to a more stable secondary or tertiary carbocation. A key mechanistic feature in these rearrangements is the reversible 1,3-migration of a fluorine atom. fluorine1.ru For example, boiling perfluorohex-2-ene with SbF₅ leads to an equilibrium mixture of isomers, demonstrating the reversibility of the process. fluorine1.ru This migration allows the positive charge to shift along the carbon chain, ultimately leading to the formation of the most thermodynamically stable olefin isomer upon reintroduction of a fluoride ion from the SbF₆⁻ complex.

Stereoselective Outcomes in Isomerization Reactions

A significant aspect of the Lewis acid-catalyzed isomerization of terminal perfluoroolefins is its stereoselectivity. The rearrangement of compounds such as this compound into internal olefins proceeds with a high degree of stereocontrol, yielding predominantly the trans-isomer. fluorine1.ru

The isomerization of terminal perfluoroolefins to internal ones is reported to result almost exclusively in the formation of trans-isomers. fluorine1.ru For example, the SbF₅-catalyzed isomerization of perfluoropent-1-ene and this compound smoothly yields the corresponding trans-perfluoroalk-2-enes with yields around 80-85%. fluorine1.ru This stereochemical preference is attributed to the thermodynamic stability of the trans configuration, which minimizes steric strain between the bulky perfluoroalkyl groups. The carbocationic intermediates formed during the reaction adopt a conformation that leads to the more stable product upon elimination.

Kinetic and Parametric Studies of Isomerization

The outcome of perfluoroolefin isomerization is highly dependent on various reaction parameters, including the choice of catalyst and the reaction time. Studies using catalysts like AlClₓFᵧ have shown that the product distribution can change significantly over time.

For instance, in a related system, the isomerization of perfluorohept-1-ene catalyzed by AlClₓFᵧ initially produces a mixture of perfluorohept-2-ene (B1143323) and perfluorohept-3-ene. The ratio of these isomers evolves as the reaction progresses, indicating a kinetic-to-thermodynamic product evolution. fluorine1.ru While specific kinetic data for this compound is not detailed in the provided sources, the behavior of homologous olefins suggests that careful control of reaction time is crucial for achieving a desired isomeric ratio.

Table 1: Isomerization of Perfluorohept-1-ene with AlClₓFᵧ Catalyst fluorine1.ru

Time (hours)Perfluorohept-2-ene (trans-isomer)Perfluorohept-2-ene (cis-isomer)Perfluorohept-3-ene (trans-isomer)Perfluorohept-3-ene (cis-isomer)
159.3%6.4%32.0%2.3%
1815.1%1.4%75.8%7.7%

This table illustrates the effect of reaction time on the isomeric distribution for a similar perfluoroolefin, highlighting the shift towards different internal isomers over time.

Fluorination Reactions for Perfluoroolefin Synthesis

Elemental Fluorine Applications

The direct fluorination of perfluoroolefins using elemental fluorine (F₂) is a fundamental reaction for producing saturated perfluoroalkanes. fluorine1.ru This process involves the addition of fluorine across the double bond. Although the reaction of elemental fluorine with organic compounds is highly exothermic and can be hazardous, specialized techniques have been developed to control the process and achieve high yields. fluorine1.ru

Reactions are often conducted at low temperatures (-120°C to -30°C) and may be carried out in the liquid phase, either with or without an inert solvent like Freon. fluorine1.ru For example, perfluoro-2-methylpent-2-ene and perfluoro-4-methylpent-2-ene react with elemental fluorine to give perfluoro-2-methylpentane (B1293502) in quantitative yield. fluorine1.ru Similarly, this compound can be expected to react with elemental fluorine under controlled conditions to yield perfluorohexane (B1679568). This method is a crucial pathway for converting unsaturated fluorocarbons into their fully saturated, and often more chemically inert, counterparts. fluorine1.ru

Reaction Mechanisms and Reactivity of Perfluorohex 1 Ene

Electrophilic Attack Mechanisms on the Perfluorinated Double Bond

In contrast to typical alkenes which are electron-rich and readily undergo electrophilic addition, the electron-deficient double bond of perfluoroalkenes is generally deactivated towards electrophiles. quora.com However, reactions can proceed with sufficiently strong or reactive electrophiles.

For instance, terminal perfluoroalkenes have been shown to react with halogens under conditions that promote an ionic pathway. The reaction of perfluoroheptene-1, a close homolog of perfluorohex-1-ene, with chlorine in a polar solvent or with chlorine monofluoride yields the corresponding saturated haloalkanes. ualberta.ca The reaction proceeds via an initial attack by the electrophile (e.g., Cl⁺) on the terminal carbon of the double bond. This regioselectivity is driven by the formation of the more stable intermediate carbocation at the internal carbon, which is then attacked by the halide anion to give the final product. ualberta.ca Disubstituted internal perfluoroalkenes, by contrast, are often unreactive under similar ionic conditions. ualberta.ca

Another example of electrophilic attack is the reaction with sulfur trioxide (SO₃). Terminal fluoroolefins, including 6H-perfluorohex-1-ene, react with oleum (B3057394) (a source of SO₃) to form β-sultones. wikipedia.org This reaction involves the electrophilic attack of SO₃ on the double bond.

Table 1: Examples of Electrophilic Reactions with Perfluoroalkenes

Reactant Electrophile Conditions Product Type
Perfluoroheptene-1 Cl₂ tert-Butyl alcohol, Hg catalyst 2-chloro-perfluoroheptane ualberta.ca
Perfluoroheptene-1 ClF Methylene chloride 2-chloro-perfluoroheptane ualberta.ca

Nucleophilic Reactions

The electron-poor nature of the double bond in this compound makes it a prime target for nucleophilic attack. quora.com This is a key reaction pathway for the functionalization of this and other perfluoroalkenes. The general mechanism involves the attack of a nucleophile on one of the vinylic carbons, leading to a nucleophilic vinylic substitution or an addition-elimination reaction.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, can react with perfluoroalkenes. The reaction of internal perfluoroolefins with sodium phenoxide in various solvents has been shown to yield phenyl-perfluoroalkenyl ethers. quora.com This occurs via a nucleophilic substitution mechanism where the phenoxide ion attacks the double bond, displacing a fluoride (B91410) ion. While specific studies on this compound with simple alkoxides are not detailed in the provided sources, the reactivity pattern is well-established for the class of compounds. quora.comwikipedia.org The reaction is an extension of the Williamson ether synthesis, applied to a vinylic substrate. wikipedia.orgdoubtnut.com

Sulfur-based nucleophiles are effective reactants for this compound. A notable example is the reaction with sodium sulfite (B76179) (Na₂SO₃). pearson.comchemguide.co.uk This reaction provides a direct route to introduce a sulfonate group into the perfluorinated chain.

Nitrogen nucleophiles, such as primary and secondary amines, are expected to react with this compound. Studies on internal perfluoroolefins show that reactions with N-nucleophiles lead to the formation of enamines. quora.com This proceeds via a nucleophilic vinylic substitution, where the amine attacks the electron-deficient double bond, followed by the elimination of hydrogen fluoride to yield the stable enamine product. The lone pair on the nitrogen of the amine acts as the nucleophile, attacking the δ+ carbon of the C=C bond. chemguide.co.uksavemyexams.com

The direct functionalization of this compound with a sulfite anion provides a key example of its reactivity. Treating this compound with sodium sulfite in a water/isopropanol mixture allows for the smooth nucleophilic displacement of a vinylic fluorine atom. pearson.comchemguide.co.uk

A critical feature of the sulfonylation reaction with the sulfite anion is that it proceeds predominantly with a rearrangement of the double bond. pearson.com The main product is not the expected α,β-unsaturated sulfonate but rather the thermodynamically more stable allylic sulfonate, perfluoro-hex-2-ene-sulfonate. pearson.comchemguide.co.uk This rearrangement suggests a mechanism where the nucleophile attacks the terminal carbon, and the double bond migrates to the more stable internal position during the elimination of the fluoride ion.

Furthermore, the reaction is complicated by a competing addition pathway. A significant side product is the saturated sulfonic salt, formed by the addition of sulfite across the double bond, which accounts for approximately 25% of the product mixture. pearson.com The formation of these products has been confirmed by ¹⁹F-NMR spectroscopy. pearson.comchemguide.co.uk

Table 2: Products from the Reaction of this compound with Sodium Sulfite

Product Name Structure Type Prevalence Citation
Sodium perfluoro-hex-2-ene-sulfonate Allylic Sulfonate (Rearrangement Product) Major Product pearson.comchemguide.co.uk

Sulfonylation Reactions (e.g., with Sulfite Anion)

Formation of Saturated Addition Products

This compound, like other perfluoroalkenes, is susceptible to nucleophilic attack on the carbon-carbon double bond, leading to the formation of saturated addition products. wikipedia.orgmedlifemastery.com This reactivity is attributed to the electron-withdrawing nature of the fluorine atoms, which polarizes the double bond and makes it electrophilic. libretexts.org

In a reaction with sodium sulfite in a water/isopropanol mixture, this compound undergoes addition to the double bond as a significant side reaction. nih.gov This results in the formation of a saturated sulfonic salt, which was identified by 19F-NMR spectroscopy. nih.gov The spectrum revealed signals corresponding to the saturated product alongside the primary allylic substitution product. nih.gov Specifically, the formation of the saturated addition product was confirmed by a signal at δ−210.44 ppm, which is characteristic of a -CFH- group. nih.gov

The direct fluorination of perfluoroalkenes can also lead to saturated products. For instance, the reaction of tetrafluoroethylene (B6358150) with elemental fluorine yields hexafluoroethane. fluorine1.ru This suggests that under certain conditions, this compound could react with fluorine to produce the corresponding saturated perfluoroalkane, perfluorohexane (B1679568).

The general mechanism for nucleophilic addition to an alkene involves the attack of the nucleophile on one of the carbons of the double bond, followed by protonation to yield the saturated product. masterorganicchemistry.comchemguide.co.uk In the case of perfluoroalkenes, the initial nucleophilic attack is highly favored due to the electron-deficient nature of the double bond.

Radical Reaction Pathways

This compound can participate in radical reactions, a common characteristic of perfluorinated olefins. fluorine1.ru These reactions often involve the formation of long-lived fluorocarbon radicals, which are significantly more stable than their hydrocarbon counterparts. fluorine1.ru The stability of these radicals allows for a variety of subsequent reactions.

The polymerization of this compound can proceed via a radical mechanism, particularly under high pressure. fluorine1.rufluorine1.ru For the polymerization to occur, a radical initiator is typically required, as experiments without an initiator have not yielded a polymer. fluorine1.rufluorine1.ru A perfluorinated peroxide initiator based on pentafluorobenzoic acid has been successfully used to synthesize poly(this compound). fluorine1.rufluorine1.ru The process involves the removal of dissolved oxygen, a known inhibitor of radical polymerization, before the reaction. fluorine1.rufluorine1.ru

Formation of Perfluoroalkyl Radicals

Perfluoroalkyl radicals can be generated from perfluoroalkenes through various methods. Electrolysis of perfluoroolefins in fluorosulfonic acid is one such method that produces stable fluorosulfonyloxyperfluoroalkyl radicals. fluorine1.ru The subsequent reaction of these radicals with antimony pentafluoride (SbF5) can replace the FSO3 group with a fluorine atom, yielding a new stable radical. fluorine1.ru

Another pathway to perfluoroalkyl radicals is through the photolysis of perfluoroalkyl bromides in the presence of mercury compounds. fluorine1.ru While not directly involving this compound as a starting material, this demonstrates a general method for producing perfluoroalkyl radicals which could then react with this compound.

The addition of radicals to the double bond of this compound is a key step in many of its radical reactions. libretexts.org For example, in radical polymerization, an initiator generates a radical which then adds to the double bond of a monomer unit, creating a new radical that can propagate the chain. fluorine1.rufluorine1.ru The stability of the resulting perfluoroalkyl radical intermediate plays a crucial role in the feasibility of these reactions. libretexts.org

Metal-Catalyzed Coupling Reactions (e.g., Heck-type coupling of this compound derivatives)

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been applied to perfluoro-organic compounds. mdpi.comresearchgate.netsioc-journal.cn

Palladium-Catalyzed Processes

Palladium catalysts are widely used in cross-coupling reactions, most notably the Mizoroki-Heck reaction, which typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgsioc-journal.cneie.gr The scope of Heck-type reactions has been expanded to include fluorinated compounds. mdpi.comrsc.org

While direct examples of Heck-type coupling with this compound are not prevalent in the provided search results, related reactions provide insight into its potential reactivity. For instance, palladium-catalyzed cross-coupling reactions of tetrafluoroethylene with diarylzinc reagents have been successfully demonstrated. mdpi.com This reaction proceeds via the oxidative addition of a C-F bond to a palladium(0) complex. mdpi.com A similar approach could potentially be applied to this compound.

Furthermore, the oxidative Heck-type reaction of arylboronic acids with fluoroalkylated olefins, such as 2,3,3,3-tetrafluoroprop-1-ene, has been achieved using a palladium catalyst. mdpi.com This suggests that this compound could also be a suitable substrate for such transformations. The general mechanism of the Heck reaction involves the oxidative addition of a halide to a Pd(0) species, followed by insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to give the final product and regenerate the catalyst. d-nb.info

Copper-Catalyzed Processes

Copper-catalyzed reactions have also emerged as a valuable method for the perfluoroalkylation of organic compounds. conicet.gov.ar These reactions often involve the generation of perfluoroalkyl radicals through a single electron transfer (SET) process from a copper species to a perfluoroalkyl halide. conicet.gov.ar

A general method for the copper-catalyzed arylation of 1H-perfluoroalkanes has been developed, which employs a copper chloride/phenanthroline catalyst. nih.govmarquette.edu The proposed mechanism involves the deprotonation of the 1H-perfluoroalkane, followed by transmetalation with a copper halide to form a copper-perfluoroalkyl species that then reacts with an aryl iodide. nih.govmarquette.edu Although this reaction does not start with this compound, it demonstrates the utility of copper in forming C-perfluoroalkyl bonds.

Copper-catalyzed cross-coupling reactions of aryl iodides with perfluoroalkyl iodides have also been reported. nih.govmarquette.edu These reactions often proceed through radical mechanisms. nih.gov Given the ability of perfluoroalkenes to participate in radical reactions, it is plausible that copper-catalyzed radical-mediated coupling reactions involving this compound could be developed.

Mechanochemical Reactions (e.g., in related PFAS defluorination)

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, has been investigated as a promising technology for the degradation of per- and polyfluoroalkyl substances (PFAS). epa.govnih.gov This method often involves ball milling of the PFAS compound with a co-milling reagent. epa.gov

In the context of PFAS degradation, mechanochemical methods have been shown to cause defluorination. For example, the mechanochemical reaction of perfluorooctanoic acid (PFOA) with aluminum oxide resulted in the formation of 1H-perfluorohept-1-ene. mdpi.com Similarly, perfluorohexanoic acid (PFHxA) was quantitatively converted to 1H-perfluorohex-1-ene under the same conditions. mdpi.comnih.gov This demonstrates that the perfluoroalkene structure can be a product of the mechanochemical degradation of longer-chain PFAS.

The mechanism of mechanochemical degradation is thought to involve the generation of radicals, electrons, and localized high temperatures from the collisions during ball milling. epa.gov These reactive species can then attack the PFAS molecule, leading to the cleavage of C-F bonds. mdpi.com In some cases, the reaction is proposed to proceed through deprotonation of the PFAS followed by further reactions that lead to defluorination and the formation of more stable products like potassium fluoride when potassium hydroxide (B78521) is used as a co-reagent. jimdo.com The potential for upcycling PFAS into valuable fluorochemicals through mechanochemical processes is also being explored. nih.gov

Polymerization Studies of Perfluorohex 1 Ene

Homopolymerization Processes

Perfluorohex-1-ene is a monomer that presents considerable challenges to polymerization under normal conditions due to steric hindrance. fluorine1.ru However, specialized techniques have been developed to facilitate its homopolymerization.

Ultrahigh pressure has proven to be an effective method for the synthesis of the this compound homopolymer. fluorine1.ru This technique involves subjecting the monomer to pressures in the range of 15,000 to 16,000 atmospheres. fluorine1.rufluorine1.ru The synthesis is typically carried out in Teflon ampoules within cylinder-piston molds. fluorine1.rufluorine1.ru

The polymerization of this compound is significantly influenced by both pressure and temperature. High pressures of 15,000 to 16,000 atm are utilized to overcome the steric hindrances that typically inhibit the polymerization of this monomer. fluorine1.rufluorine1.ru The reaction is also conducted at elevated temperatures, ranging from 180°C to 240°C, with reaction times varying from 168 to 336 hours. fluorine1.rufluorine1.ru

Higher temperatures generally increase the rate of polymerization by providing the necessary kinetic energy for the reaction to proceed. ajpojournals.org However, excessively high temperatures can lead to undesirable side reactions or degradation of the resulting polymer. ajpojournals.org The interplay between high pressure and temperature is crucial for achieving the formation of the this compound homopolymer. fluorine1.ruajpojournals.org

Table 1: Polymerization Conditions for this compound

Parameter Value
Pressure 15,000 - 16,000 atm
Temperature 180 - 240 °C
Reaction Time 168 - 336 hours

This table summarizes the typical experimental conditions for the ultrahigh pressure polymerization of this compound. fluorine1.rufluorine1.ru

The polymerization of this compound proceeds via a radical polymerization mechanism. fluorine1.rufluorine1.ru This process is initiated by the formation of radicals, which then propagate by adding to the double bond of the monomer units. wikipedia.org

While ultrahigh pressure provides the necessary conditions for polymerization, the process also requires an initiator to commence the radical chain reaction. fluorine1.ru Preliminary experiments have shown that without an initiator, this compound does not form a polymer even under ultrahigh pressure. fluorine1.rufluorine1.ru

A perfluorinated peroxide initiator, specifically one based on pentafluorobenzoic acid, has been successfully used at molar concentrations of 1.5-2.2% to synthesize the homopolymer. fluorine1.ru The initiator decomposes to produce radicals that then initiate the polymerization of the this compound monomer. fluorine1.ruwikipedia.org

Oxygen is a known and potent inhibitor of radical polymerization reactions. fluorine1.ruunirioja.es Its presence can interfere with the polymerization process by reacting with the initiating or propagating radicals to form less reactive peroxyl radicals. unirioja.esulaval.ca This effectively terminates the growing polymer chain and prevents the formation of high molecular weight polymers. unirioja.es

To counteract this inhibitory effect, the this compound monomer is typically distilled in an inert atmosphere, such as argon, before synthesis. fluorine1.rufluorine1.ru This step is crucial for removing dissolved oxygen and ensuring the efficiency of the polymerization reaction. fluorine1.ru

Radical Polymerization Mechanisms

Initiator Systems (e.g., Perfluorinated Peroxide Initiators)

Copolymerization Strategies

This compound can also be copolymerized with other perfluorinated monomers to create materials with tailored properties. fluorine1.rufluorine1.ru A notable example is the copolymerization of this compound (H1) with perfluoro-2,2-dimethyl-1,3-dioxole (D1). fluorine1.ru

These copolymerizations are also conducted under ultrahigh pressure, typically between 14,000 and 15,000 atm, and at a temperature of 150°C. fluorine1.rufluorine1.ru Interestingly, in some instances, the synthesis of these copolymers has been achieved without the use of initiators. fluorine1.rufluorine1.ru The resulting copolymers can be amorphous or partially crystalline, depending on the molar ratio of the constituent monomers. fluorine1.ru Specifically, copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and this compound are amorphous when the molar concentration of this compound is less than 35%. fluorine1.rufluorine1.ru

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
Perfluoro(4-methylpent-2-ene)
Hexafluoropropylene
Perfluorostyrene
Perfluoroisopropyl vinyl ether
Perfluoro-2,2-dimethyl-1,3-dioxole
Hexafluorobenzene (B1203771)
Perfluorooctane
Oxygen
Argon
Pentafluorobenzoic acid
Perfluoropropylvinyl ether
Tetrafluoroethylene (B6358150)
Ethylene (B1197577)
Perfluoromethyl vinyl ether
Perfluoroethyl vinyl ether
Vinylidene fluoride (B91410)
Chlorotrifluoroethylene
Bis-MGA
TEGDMA
(E)-dimethyl 2-(perfluorophenyl)vinylphosphonate
Perfluoro-hex-2-ensulfonate
Sodium sulfite (B76179)
Mesitylene
Methanesulfonic acid

Copolymerization with Perfluoro-2,2-dimethyl-1,3-dioxole

Copolymers of perfluoro-2,2-dimethyl-1,3-dioxole (PDD) and this compound (PFH) have been synthesized via radical polymerization at ultrahigh pressures (14-15 thousand atm) and a temperature of 150°C without the use of initiators. fluorine1.ru This method has been successful in producing copolymers with varying molar content of PFH units in the macromolecule, ranging from 5 mol% to 75 mol%. fluorine1.ru The resulting copolymers can be either amorphous or partially crystalline, a property that is highly dependent on the molar ratio of the constituent monomers. fluorine1.rufluorine1.ru

The molar content of this compound (PFH) in the copolymer with perfluoro-2,2-dimethyl-1,3-dioxole (PDD) plays a crucial role in determining the final structure of the polymer. fluorine1.rufluorine1.ru Research has shown that when the molar concentration of PFH units (denoted as x) in the copolymer macromolecule is less than 35 mol%, the resulting copolymer is amorphous. fluorine1.rufluorine1.ru Conversely, if the molar content of PFH exceeds 35 mol%, the copolymer exhibits a partially crystalline structure. fluorine1.rufluorine1.ru This transition from an amorphous to a partially crystalline state is a direct consequence of the chemical structure of the monomers and their molar ratio in the copolymer chain. fluorine1.ru

The molar concentration of the PFH units in the copolymer not only affects its crystallinity but also influences its optical properties, such as the refractive index. As the molar concentration of PFH links increases, the refractive index of the copolymer also increases. fluorine1.rufluorine1.ru For amorphous copolymers with a low PFH content (x < 0.35), the refractive index lies in the range of 1.29-1.30. fluorine1.ru

Table 1: Influence of this compound (PFH) Molar Content on Copolymer Properties

Molar Content of PFH (x) Copolymer Structure Refractive Index (n)
< 35 mol% Amorphous 1.29 - 1.30
> 35 mol% Partially Crystalline Increases with x

Data sourced from multiple studies on the copolymerization of PDD and PFH. fluorine1.rufluorine1.ru

Mechanistic Aspects of Copolymer Formation (e.g., Head-to-Head, Head-to-Tail Coupling)

The formation of copolymers from this compound and perfluoro-2,2-dimethyl-1,3-dioxole occurs via a radical polymerization mechanism, particularly under ultrahigh pressure. fluorine1.rufluorine1.ru This process involves the coupling of the monomer units in various arrangements. The linkage of the this compound units within the polymer chain can occur through either "head-to-head" or "head-to-tail" coupling. fluorine1.ru

Stereochemical Considerations in Copolymerization

Stereochemistry plays a significant role in the structure of this compound and perfluoro-2,2-dimethyl-1,3-dioxole copolymers. During polymerization, asymmetric carbon atoms are formed within the polymer backbone. Each of these chiral centers can have either an R- or S-configuration. fluorine1.ru The random distribution of these configurations along the polymer chain is a key factor that contributes to the formation of an amorphous structure, especially at lower this compound concentrations. fluorine1.ru The lack of stereoregularity prevents the polymer chains from packing into a highly ordered, crystalline lattice.

Polymer Microstructure and Morphology Studies

Amorphous vs. Partially Crystalline Polymer Structures

The microstructure of copolymers derived from this compound (PFH) and perfluoro-2,2-dimethyl-1,3-dioxole (PDD) can be categorized as either amorphous or partially crystalline, a distinction primarily governed by the molar ratio of the constituent monomers. fluorine1.rufluorine1.ru When the molar content of PFH is below 35%, the resulting copolymers are amorphous. fluorine1.rufluorine1.ru These amorphous polymers are characterized by a random and disordered arrangement of their polymer chains. starplastics.comessentracomponents.com

Conversely, when the molar concentration of PFH exceeds 35%, the copolymers exhibit partial crystallinity. fluorine1.rufluorine1.ru This indicates the presence of ordered regions, or crystallites, within the otherwise amorphous polymer matrix. starplastics.compolyfluoroltd.com The homopolymer of this compound itself is a partially crystalline material. fluorine1.ru

Table 2: Crystallinity of this compound (PFH) and its Copolymers

Polymer Molar Content of PFH Structure
Poly(this compound) Homopolymer 100% Partially Crystalline
PDD-co-PFH Copolymer < 35% Amorphous
PDD-co-PFH Copolymer > 35% Partially Crystalline

Data derived from studies on PFH homopolymers and its copolymers with PDD. fluorine1.rufluorine1.rufluorine1.ru

Factors Influencing Polymer Order and Disorder

Several factors contribute to the degree of order and disorder in copolymers of this compound and perfluoro-2,2-dimethyl-1,3-dioxole:

Monomer Molar Ratio : As established, the molar ratio of the monomers is a primary determinant of crystallinity. A lower content of the linear this compound unit (less than 35 mol%) favors the formation of an amorphous structure, while a higher content allows for the development of partially crystalline regions. fluorine1.rufluorine1.ru

Chain Structure and Sequencing : The way in which the this compound units are linked together ("head-to-head" vs. "head-to-tail") and the sequence of the different monomer units (PDD and PFH) along the polymer chain introduce irregularities that hinder crystallization and promote a disordered, amorphous state. fluorine1.ru

Stereochemistry : The presence of asymmetric carbon atoms in the polymer backbone, each with a random R- or S-configuration, disrupts the structural regularity required for crystal lattice formation. fluorine1.ru This lack of stereocontrol is a significant contributor to the amorphous nature of the copolymers, particularly at lower PFH concentrations.

Low-Pressure Plasma Deposition

Low-pressure plasma polymerization is a versatile technique for creating thin, highly cross-linked, and adherent polymer films on various substrates. plasmatherm.comwikipedia.org This process, also known as plasma-enhanced chemical vapor deposition (PECVD), utilizes a low-pressure gaseous environment, typically ranging from several millitorr to a few torr, to generate a plasma. plasmatherm.cominseto.com The plasma itself is an ionized gas containing a mix of electrons, ions, free radicals, and other excited species. plasmatherm.cominseto.com This energetic environment is created by applying an electric field, often at radio frequency (RF), to the precursor gas. plasmatherm.complasma.com

In the context of this compound, the liquid monomer is introduced into a vacuum chamber where the low pressure facilitates its vaporization. nih.gov An electric field is then applied to generate the plasma. The energy transferred from the plasma to the monomer molecules causes them to fragment and/or become activated, initiating polymerization. wikipedia.orgdesy.de Unlike conventional chemical polymerization, plasma polymerization can proceed without specific initiators or functional groups, as the high-energy electrons and ions in the plasma can activate the monomer directly. wikipedia.org The resulting polymer deposits onto a substrate placed within the chamber, forming a thin film. nih.gov

Research on fluorinated hexene compounds has utilized low-pressure plasma systems to deposit functional coatings. In one such study, a derivative of this compound was polymerized using a capacitively coupled plasma reactor. nih.gov The experiments were conducted at a pressure of 500 mTorr with a monomer flow rate of 0.25 standard cubic centimeters per minute (sccm). nih.gov The radio frequency (RF) power applied to sustain the plasma was varied to investigate its effect on the deposition process and film properties. nih.govmdpi.com This method allows for the creation of thin films with controlled properties at low substrate temperatures. plasmatherm.com

Another study investigated the deposition of a this compound isomer, perfluoro-2-methyl-2-pentene (B72772) (C6F12), using a low-pressure dielectric barrier discharge (DBD) system. arxiv.org This research highlights the influence of the carrier gas (argon vs. helium) on the deposition rate and the resulting film characteristics, demonstrating the tunability of the process. arxiv.org

Interactive Table: Experimental Parameters for Low-Pressure Plasma Deposition of this compound Derivatives

Parameter Value Source
Precursor Methyl perfluorohex-2-ene-1-sulfonate nih.gov
Pressure 500 mTorr nih.gov
RF Power 20 W - 200 W nih.govmdpi.com
Monomer Flow Rate 0.25 sccm nih.gov
Substrate Double-polished silicon nih.gov

Mechanism of π-Bond Rupture in Plasma Environment

The polymerization of this compound in a plasma environment is largely facilitated by the presence of the carbon-carbon double bond (π-bond). mdpi.comresearchgate.net In a plasma, energetic electrons possess a range of kinetic energies, typically between 1 and 10 eV. wikipedia.org The dissociation energy of a C=C π-bond is significantly lower than that of C-C or C-F sigma bonds. For instance, the dissociation energy of the π-bond in ethylene is approximately 2.7 eV. researchgate.net This makes the double bond the most probable site for initial attack by plasma electrons. researchgate.net

When an energetic electron collides with a this compound molecule, the energy transfer can lead to the rupture of the weaker π-bond, creating a diradical species. This process initiates polymerization through a free radical mechanism. desy.deresearchgate.net The presence of a double bond in the monomer provides a preferential pathway for the polymer chain growth, which can help in preserving other functional groups within the monomer structure, especially under mild plasma conditions. mdpi.comresearchgate.net

Experimental evidence strongly supports this mechanism. In studies involving a derivative of this compound, Fourier Transform Infrared (FTIR) spectroscopy was used to compare the chemical structure of the monomer vapor with that of the deposited polymer film. nih.gov The analysis revealed that the characteristic absorption band of the CF2=CF double bond, present at 1767 cm⁻¹ in the monomer spectrum, was absent in the spectrum of the film deposited at low RF power (20 W). nih.govmdpi.com The disappearance of this bond indicates that the polymerization reaction occurred primarily through its rupture. mdpi.com

At these mild plasma settings (e.g., 20 W), there is maximum retention of the monomer's original structure in the resulting polymer, suggesting limited fragmentation. mdpi.comresearchgate.net However, as the plasma power is increased, more extensive fragmentation of the monomer occurs, leading to greater structural rearrangements and defluorination in the deposited film. mdpi.com This indicates a shift from a polymerization process dominated by π-bond opening to a more complex process involving the breaking of other, stronger bonds at higher energy inputs. desy.demdpi.com Studies on the isomer perfluoro-2-methyl-2-pentene also suggest that the C=C double bond promotes the polymerization character of the process. arxiv.org

Interactive Table: Research Findings on π-Bond Rupture in this compound Derivatives

Plasma Power Key Observation Inferred Mechanism Source
20 W (Low) Disappearance of CF2=CF bond absorption in FTIR spectra. Polymerization occurs mainly by rupture of the π-bond. nih.govmdpi.com
20 W (Low) Maximum monomer retention in the film structure. Limited fragmentation of the monomer. mdpi.comresearchgate.net

Synthesis and Characterization of Perfluorohex 1 Ene Derivatives

Perfluorinated Sulfonic Ester Synthesis

A key area of investigation has been the synthesis of perfluorinated sulfonic esters derived from perfluorohex-1-ene. nih.govmdpi.com One prominent method involves the reaction of this compound with sodium sulfite (B76179) in a water/isopropanol mixture. nih.govmdpi.com This reaction aims to produce perfluoro-hex-2-ensulfonate. nih.govmdpi.com However, a notable challenge in this synthesis is the competing side reaction of addition to the double bond, which results in the formation of a saturated sulfonic salt as a byproduct. nih.govmdpi.com

The reaction mixture, containing both the desired allylic product and the saturated addition product, can be characterized using 19F-NMR spectroscopy. nih.govresearchgate.net To facilitate purification and further reactions, the resulting sulfonate salts are often converted into their more volatile methyl esters by treatment with gaseous HCl. researchgate.net

Another approach to synthesizing perfluorinated sulfonic esters involves a Wittig-Horner reaction. researchgate.netnih.gov This carbanion-based strategy has been successfully employed to create various perfluorinated monomers. researchgate.netnih.gov For example, (E)-ethyl 3,3,4,4,5,5,5-heptafluoropent-1-ene-1-sulfonate has been synthesized using this method. nih.govmdpi.com

Functional Monomer Design for Polymer Applications

The design of functional monomers from this compound is crucial for creating polymers with specific properties, such as high proton conductivity for use in proton exchange membrane (PEM) fuel cells. researchgate.netmdpi.com The primary goal is to introduce acidic functionalities, like sulfonic, phosphonic, or carboxylic acid groups, into the monomer structure. researchgate.net These functionalized monomers can then be polymerized, often through techniques like plasma-enhanced chemical vapor deposition (PECVD), to form thin-film membranes. researchgate.netmdpi.com The presence of a double bond in the monomer is advantageous as it provides a preferential pathway for polymerization, helping to preserve the integrity of the acidic functional groups. mdpi.com

Incorporation of Sulfonic Acid Functionalities

The incorporation of sulfonic acid groups is a primary focus in the development of materials for PEM fuel cells, aiming to create alternatives to materials like Nafion®. researchgate.net The synthesis often begins with creating sulfonic esters from this compound, as detailed previously. nih.govmdpi.com These ester groups can later be hydrolyzed to yield the desired sulfonic acid functionality in the final polymer. mdpi.com The introduction of fluorine atoms into the structure is known to significantly increase the acid strength of the terminal sulfonic acid groups, making them comparable to sulfuric acid. mdpi.com

Table 1: Key Reactions for Incorporating Sulfonic Acid Functionalities

ReactantReagentProductReaction TypeReference
This compoundSodium sulfitePerfluoro-hex-2-ensulfonateNucleophilic displacement nih.govmdpi.com

Incorporation of Phosphonic Acid Functionalities

Phosphonic acids represent another important class of acidic functional groups for proton exchange membranes. researchgate.netbeilstein-journals.org These groups are known for their ability to form stable P-C bonds and their coordination properties. beilstein-journals.orgmdpi.com The synthesis of polymers with phosphonic acid functionalities can be achieved through several methods, including the Arbuzov reaction and the Pudovik reaction. mdpi.com The Arbuzov reaction is a versatile method for forming C-P bonds, while the Pudovik reaction involves the addition of compounds with a P-H bond to unsaturated systems. mdpi.com Monomers containing vinylphosphonic acid (VPA) are also key precursors. mdpi.com

Table 2: Methods for Incorporating Phosphonic Acid Functionalities

MethodDescriptionReference
Arbuzov ReactionA versatile pathway for the formation of C-P bonds. mdpi.com
Pudovik ReactionInvolves the addition of compounds with a labile P-H bond to unsaturated systems like alkenes. mdpi.com

Incorporation of Carboxylic Acid Functionalities

Carboxylic acid groups are also targeted for incorporation into this compound-based monomers. researchgate.net This functional group consists of a carbonyl and a hydroxyl group, which imparts polarity and acidity. longdom.org The incorporation of carboxylic acids can be achieved through various methods, including the Mitsunobu coupling reaction, which allows for the one-step incorporation of an isoidide unit into bioactive carboxylic acids. nih.gov Another approach involves the derivatization of a carboxylic acid with a half-protected aliphatic diamine, followed by the removal of the protecting group. thermofisher.com

Table 3: Approaches for Incorporating Carboxylic Acid Functionalities

MethodDescriptionReference
Mitsunobu CouplingEnables the one-step incorporation of an isoidide unit into bioactive carboxylic acids. nih.gov
Derivatization with DiamineA carboxylic acid is derivatized with a half-protected aliphatic diamine, followed by deprotection. thermofisher.com

Advanced Materials Research Applications of Perfluorohex 1 Ene Polymers and Copolymers

Membranes for Electrochemical Devices

The development of high-performance polymer electrolyte membranes (PEMs) is crucial for the advancement of electrochemical devices such as fuel cells. fuelcellstore.com Perfluorinated polymers are widely studied for these applications due to their excellent chemical and thermal stability. mdpi.commdpi.com While much of the research has focused on materials like perfluorosulfonic acid (PFSA) polymers, recent studies have explored the incorporation of other perfluorinated monomers, including derivatives of perfluorohex-1-ene, to create novel membrane materials.

Fuel Cell Membranes

Fluorinated proton-exchange membranes (PEMs) are essential components in polymer electrolyte membrane fuel cells (PEMFCs), where they act as a solid electrolyte, conducting protons from the anode to the cathode while preventing the direct passage of reactant gases. fuelcellstore.comwikipedia.org Research has been conducted on creating PEMs from graft copolymers that include perfluorinated moieties.

In one study, fluorinated PEMs were synthesized based on graft copolymers of dehydrofluorinated polyvinylidene fluoride (B91410) (D-PVDF), 3-sulfopropyl acrylate (B77674) (SPA), and 1H, 1H, 2H-perfluoro-1-hexene (PFH). mdpi.com These membranes were prepared through free-radical copolymerization and characterized for their potential use in fuel cell applications. mdpi.com The resulting copolymer, PEM-RCF-2, which contained the PFH moiety, exhibited a degree of crystallinity of 16%, slightly lower than the 17% for a similar copolymer without PFH. mdpi.com The designed membranes were found to have crystallite grains of 5–6 nm in diameter. mdpi.com The inclusion of perfluorinated components like PFH is intended to enhance the stability and performance of the membrane. mdpi.com

Proton Exchange Membrane Design Principles

The design of effective proton exchange membranes (PEMs) revolves around achieving a set of key characteristics: high proton conductivity, low electronic conductivity, minimal permeability to fuel and oxidant, good mechanical strength, and high chemical and thermal stability. wikipedia.org The most common PEMs are based on perfluorosulfonic acid (PFSA) ionomers, which feature a hydrophobic perfluorinated backbone, like that of Polytetrafluoroethylene (PTFE), and hydrophilic sulfonic acid side chains. encyclopedia.pubsigmaaldrich.com This structure leads to a phase-separated morphology where the hydrophilic domains form interconnected channels within the hydrophobic matrix, facilitating proton transport. encyclopedia.pub

The design of novel membranes often involves modifying existing polymer backbones through grafting or copolymerization. sabanciuniv.edu For instance, the synthesis of membranes from polyvinylidene fluoride (PVDF) involves its dehydrofluorination to create double bonds in the polymer backbone. mdpi.com These reactive sites can then be used to graft other monomers, such as 3-sulfopropyl acrylate (SPA) to introduce proton-conducting sulfonic acid groups, and monomers like 1H, 1H, 2H-perfluoro-1-hexene (PFH) to likely enhance the hydrophobicity and stability of the polymer matrix. mdpi.com The goal of such a design is to create a porous structure that supports efficient ion transport. mdpi.com The activation energy of conductivity for a membrane containing PFH (PEM-RCF-2) was found to be 9.7 kJ mol⁻¹, which is comparable to that of Nafion® 117, suggesting that the pore sizes are similar. mdpi.com

Influence of Polymer Structure on Proton Transport (e.g., Grotthuss mechanism)

Proton transport through a hydrated PEM occurs primarily through two mechanisms: the vehicular mechanism and the Grotthuss mechanism. taylorandfrancis.comnih.gov In the vehicular mechanism, protons are carried by diffusing water molecules (e.g., as hydronium ions, H₃O⁺). taylorandfrancis.com The Grotthuss mechanism, or proton hopping, involves the transfer of a proton along a network of hydrogen-bonded water molecules through the formation and cleavage of covalent bonds. taylorandfrancis.comwikipedia.org

The structure of the polymer membrane significantly influences which mechanism dominates. The Grotthuss mechanism is favored in well-hydrated membranes with large, interconnected water-filled pores or channels, as it allows for the formation of continuous hydrogen-bond networks. mdpi.comtaylorandfrancis.com The activation energy for proton transport via the Grotthuss mechanism in aqueous solutions is relatively low, around 5 kJ/mol. mdpi.com In a study of a membrane grafted with 1H, 1H, 2H-perfluoro-1-hexene (PEM-RCF-2), the activation energy of conductivity was found to be 9.7 kJ mol⁻¹. mdpi.com This value, being close to that of established PFSA membranes, suggests that the proton transport is facilitated by a well-developed porous structure where the Grotthuss mechanism can occur. mdpi.com Conversely, if pores are small or isolated, or if the concentration of fixed proton-conducting groups is low, the activation energy of conductivity tends to increase. mdpi.com

Grafting Techniques with Perfluorinated Moieties

Radiation-induced grafting is a versatile method for modifying polymer films to create PEMs. sabanciuniv.educore.ac.uk This technique uses high-energy irradiation to create reactive radical sites on a base polymer film, which then initiate the polymerization of a chosen monomer onto the film's surface and bulk. sabanciuniv.edu This allows for the introduction of functional groups, such as sulfonic acid groups from styrene (B11656) sulfonate, onto stable, often fluorinated, polymer backbones like FEP (poly(tetrafluoroethylene-co-hexafluoropropylene)) or PVDF. mdpi.comcore.ac.uk

Integrated Optical Devices

Amorphous perfluorinated polymers are highly promising materials for creating elements for integrated optical devices due to their high optical transparency, low refractive index, and low material dispersion in the near-infrared telecommunication wavelengths (around 0.85, 1.3, and 1.55 µm). fluorine1.rufluorine1.ru Copolymers of this compound have been synthesized and shown to possess these desirable optical characteristics. fluorine1.rufluorine1.ru

Optical Waveguides

Optical waveguides are fundamental components of integrated optical circuits, guiding light between different parts of a device. researching.cn Amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and this compound have been specifically developed for such applications. fluorine1.rufluorine1.ru These copolymers can be dissolved in perfluorinated solvents and formed into thin, light-conducting films. fluorine1.ru

The synthesis of these copolymers is often carried out under ultrahigh pressure. fluorine1.rufluorine1.ru Research has shown that the resulting copolymers are amorphous when the molar content of this compound is below 35%, a crucial property for minimizing light scattering in waveguides. fluorine1.rufluorine1.ru Above this concentration, the copolymers become partially crystalline. fluorine1.rufluorine1.ru

The refractive index of these copolymers can be tuned by altering the molar concentration of this compound. fluorine1.rufluorine1.ru Generally, the refractive index increases with a higher concentration of this compound. fluorine1.rufluorine1.ru For amorphous copolymers with less than 35 mol% this compound, the refractive index is in the low range of 1.29 to 1.30 (at a wavelength of 632.8 nm). fluorine1.rufluorine1.ru These materials exhibit high optical transparency, particularly in the telecommunications C-band (1530-1565 nm), making them suitable for manufacturing various waveguide elements. fluorine1.ru

Interactive Data Table: Optical Properties of Perfluoro-2,2-dimethyl-1,3-dioxole and this compound Copolymers

Molar Concentration of this compound (x)Physical StateRefractive Index (n @ 632.8 nm)Suitability for Optical Waveguides
< 0.35Amorphous1.29 - 1.30High
> 0.35Partially Crystalline> 1.30Low (due to light scattering)

This table is based on findings that copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and this compound are amorphous and have a low refractive index when the molar concentration of this compound is below 35%, making them suitable for optical waveguides. fluorine1.rufluorine1.ru

High-Speed Waveguide Modulators

Copolymers of this compound have emerged as promising materials for the fabrication of advanced integrated optical devices, including high-speed waveguide modulators. fluorine1.rufluorine1.ru These applications are driven by the unique optical properties exhibited by these polymers, particularly when this compound is copolymerized with other perfluorinated monomers, such as perfluoro-2,2-dimethyl-1,3-dioxole. fluorine1.rufluorine1.ru

Research has shown that while the homopolymer of this compound is partially crystalline, its copolymers can be synthesized to be completely amorphous. fluorine1.rufluorine1.ru This amorphous nature is critical for optical applications as it minimizes light scattering, leading to high optical transparency. fluorine1.ru These copolymers are notably transparent in the visible and near-infrared (IR) wavelength ranges, a fundamental requirement for materials used in optical communications. fluorine1.rufluorine1.ru

The performance of a waveguide modulator is heavily influenced by the refractive index of the core material. This compound-based copolymers are characterized by a low refractive index. For instance, amorphous copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and this compound exhibit a refractive index (n) as low as 1.29 to 1.30 at a wavelength of 632.8 nm. fluorine1.ru The ability to create materials with a low refractive index that are also transparent in key telecommunication regions makes these copolymers suitable for developing various elements of integrated optical devices, including high-speed modulators. fluorine1.rufluorine1.rufluorine1.ru Electro-optic polymers, in general, are known for their exceptionally fast response times, on the order of femtoseconds, which is a key advantage for high-speed modulation. opticsjournal.net

Table 1: Optical Properties of this compound Homopolymer and Copolymers

PropertyThis compound HomopolymerThis compound / Perfluoro-2,2-dimethyl-1,3-dioxole Copolymer
Physical State Partially Crystalline fluorine1.rufluorine1.ruAmorphous (with <35 mol% this compound) fluorine1.ru
Refractive Index (n) 1.334 - 1.340 (at 440-672 nm) fluorine1.rufluorine1.ru1.29 - 1.30 (at 632.8 nm) fluorine1.ru
Optical Transparency Soluble in perfluorinated solvents fluorine1.rufluorine1.ruHigh transparency in visible and near-IR regions fluorine1.rufluorine1.rufluorine1.ru

Optical Radiation Amplifiers

The advantageous optical characteristics of this compound copolymers also position them as valuable materials for creating components of optical radiation amplifiers. fluorine1.rufluorine1.ru An optical amplifier is a device that increases the power of a light signal, with a crucial component being the gain medium and the waveguide structure that confines and guides the light. rp-photonics.com

Copolymers of this compound, particularly with monomers like perfluoro-2,2-dimethyl-1,3-dioxole, are specifically noted for their potential in developing compact waveguide amplifiers. fluorine1.rufluorine1.ru Their high transparency in the near-IR spectrum is especially relevant for telecommunications. fluorine1.ru Research indicates their suitability for devices operating in the C-band (1530-1565 nm), a critical wavelength range for modern optical fiber communication systems. fluorine1.rufluorine1.ru

The function of these copolymers is to serve as the material for the waveguide element of the amplifier. fluorine1.ru Their amorphous structure and low refractive index contribute to low signal loss from scattering and efficient light confinement. fluorine1.ru The synthesis of these copolymers via ultrahigh pressure allows for the creation of materials that can be processed into the precise geometries required for integrated optical circuits and waveguide amplifiers. fluorine1.ru

Film Formation Capabilities of Polymers

A critical property for the application of polymers in microelectronics and optics is their ability to form high-quality, uniform films. Both the homopolymer of this compound and its copolymers demonstrate this essential capability. fluorine1.rufluorine1.ru

The this compound homopolymer, synthesized under ultrahigh pressure, is soluble in various perfluorinated solvents, including perfluorohexane (B1679568) and perfluorooctane. fluorine1.ru This solubility is a prerequisite for solution-based processing techniques, such as spin coating, which are commonly used to create thin films. Although the homopolymer is partially crystalline, it can be processed to form films for use in various polymer devices. fluorine1.rufluorine1.ru

Similarly, copolymers of perfluoro-2,2-dimethyl-1,3-dioxole and this compound are also soluble in perfluorinated solvents and possess film-forming capabilities. fluorine1.ru These copolymers can be processed to create light-conducting films. fluorine1.ru The physical nature of the resulting film can be controlled by the monomer ratio; copolymers with less than 35 mol% of this compound units are amorphous, which is often desirable for optical films to ensure high clarity and minimize scattering. fluorine1.ru The process of film formation from a polymer solution generally involves the evaporation of the solvent, which allows the polymer particles or chains to coalesce into a continuous, solid film. kinampark.com

Table 2: Research Findings on Film Formation

Polymer TypeKey Findings
This compound Homopolymer Soluble in perfluorinated solvents; capable of film formation; resulting polymer is partially crystalline. fluorine1.rufluorine1.ru
This compound Copolymers Soluble in perfluorinated solvents; capable of forming light-conducting films; amorphous nature achievable (<35 mol% this compound), which is beneficial for optical transparency. fluorine1.ru

Analytical Methodologies in Perfluorohex 1 Ene Research

Spectroscopic Characterization

Spectroscopic techniques are fundamental in elucidating the molecular structure of perfluorohex-1-ene and its polymeric forms. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the principal tools used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful method for analyzing fluorine-containing compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus. wikipedia.orgnumberanalytics.com It provides detailed information about the molecular environment of fluorine, hydrogen, and carbon atoms.

¹⁹F NMR is indispensable for the structural analysis of both this compound monomer and its corresponding homopolymer. numberanalytics.comfluorine1.ru The wide chemical shift range of ¹⁹F NMR allows for clear differentiation of the various fluorine environments within the molecule. wikipedia.org

In the analysis of the this compound monomer (CF₂=CF-(CF₂)₃-CF₃), distinct signals are observed for each unique fluorine group. A study utilizing a Bruker AM-300 spectrometer at 282.40 MHz in a hexafluorobenzene (B1203771) solvent provided detailed assignments for the monomer's spectrum. fluorine1.rufluorine1.ru The polymerization of this compound leads to significant changes in the ¹⁹F NMR spectrum. Notably, the signal corresponding to the double bond in the monomer disappears, confirming the formation of the saturated polymer backbone. fluorine1.ru The spectrum of the homopolymer shows broadened signals, characteristic of polymeric structures, with the trifluoromethyl (CF₃) group in the side chain appearing as a broadened singlet. fluorine1.rufluorine1.ru

Table 1: ¹⁹F NMR Chemical Shift Assignments for this compound Monomer and Homopolymer Data sourced from a study using a Bruker AM-300 spectrometer (282.40 MHz) with hexafluorobenzene as a solvent. fluorine1.rufluorine1.ru

Fluorine Group Monomer (H1) Chemical Shift (ppm) Homopolymer (H1) Chemical Shift (ppm)
CF₃ (end group) -84.24 (triplet) -84.24 (broadened singlet)
=CF- -192.2 Signal Absent
-CF₂- (adjacent to CF₃) Not specified Not specified
-CF₂- (central) Not specified Not specified
-CF₂- (adjacent to =CF) Not specified Not specified
=CF₂ Not specified Not specified

While this compound itself contains no hydrogen, its derivatives, synthesized through various chemical reactions, can be effectively characterized using ¹H and ¹³C NMR spectroscopy. rsc.org These techniques are essential for confirming the structure of newly synthesized compounds by identifying the chemical environment of protons and carbon atoms. docbrown.infodocbrown.infohw.ac.uk

¹H NMR Spectroscopy: This technique is used to identify the presence and arrangement of hydrogen atoms in the derivatives of this compound. libretexts.org The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide detailed structural information. libretexts.orgisuct.ru For instance, in a substituted derivative, protons near the fluorine-containing alkyl chain would exhibit characteristic shifts and coupling with neighboring fluorine and hydrogen atoms. isuct.ru

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. docbrown.infolibretexts.org Each unique carbon atom in a derivative of this compound will produce a distinct signal. hw.ac.uk The chemical shift of a carbon is influenced by its hybridization and the electronegativity of attached atoms. libretexts.org Carbons bonded to fluorine atoms will show characteristic shifts and C-F coupling constants, which are valuable for structural assignment. hw.ac.uk The analysis of ¹³C NMR spectra, often in conjunction with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), helps to distinguish between CH₃, CH₂, CH, and quaternary carbons. rsc.org

19F NMR Spectroscopy for Monomer and Polymer Analysis

Infrared (IR) Spectroscopy for Film Analysis

Infrared (IR) spectroscopy is a valuable technique for the analysis of polymer films, including those that could be formed from poly(this compound). optikinstruments.hrpressbooks.pub The IR spectrum provides a "chemical fingerprint" of a material by detecting the vibrational frequencies of its chemical bonds. optikinstruments.hr When analyzing a thin film, techniques like Attenuated Total Reflection (ATR) or transmission are commonly employed. optikinstruments.hrpressbooks.pub

For a film of poly(this compound), the IR spectrum would be dominated by strong absorption bands corresponding to C-F bond stretching, typically found in the 1400-1000 cm⁻¹ region. The absence of a C=C double bond absorption (which would appear around 1650-1750 cm⁻¹ for a fluorinated alkene) would confirm the polymerization of the monomer. osti.gov The specific pattern of the spectrum can also provide information on the polymer's crystallinity and morphology. spectra-analysis.com While detailed IR spectra specifically for poly(this compound) films are not widely published, the principles of polymer film analysis using IR are well-established for similar materials like polyethylene (B3416737) and polyvinyl alcohol. spectra-analysis.comresearchgate.net

Chromatographic Techniques Coupled with Mass Spectrometry

The combination of chromatography for separation and mass spectrometry for detection provides a highly sensitive and specific method for analyzing complex mixtures containing this compound and its related by-products or degradation fragments. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Fragments

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical method for identifying and quantifying volatile and semi-volatile organic compounds. albany.eduetamu.edu In the context of this compound research, GC-MS is used to analyze the monomer itself, impurities, and fragmentation products resulting from thermal or chemical degradation. researchgate.netnih.gov

The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. etamu.edu The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). etamu.edu This high-energy ionization causes the molecules to fragment in a reproducible manner. mnstate.edu The resulting mass spectrum plots the relative abundance of these fragments against their mass-to-charge ratio (m/z). etamu.edu

The fragmentation pattern serves as a molecular fingerprint. For perfluoroalkenes like this compound, the mass spectrum is characterized by the presence of specific ions. A prominent fragment for perfluorinated compounds is the trifluoromethyl cation (CF₃⁺) at m/z 69. researchgate.nethidenanalytical.com Other common fragments for larger perfluoroalkenes include ions at m/z 131 (C₃F₅⁺) and 181 (C₄F₇⁺). nih.gov The analysis of these fragments allows for the confident identification of perfluoroalkene structures within a sample. researchgate.net

Table 2: Common Mass Spectral Fragments in GC-MS Analysis of Perfluoroalkenes

Mass-to-Charge Ratio (m/z) Possible Fragment Ion Significance
69CF₃⁺Characteristic fragment for perfluorinated compounds. hidenanalytical.com
131C₃F₅⁺Common fragment for larger perfluoroalkenes. nih.gov
181C₄F₇⁺Indicates a larger perfluorinated carbon chain. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of non-volatile per- and polyfluoroalkyl substances (PFAS), a class to which this compound belongs. This method is particularly adept at separating complex mixtures and identifying individual compounds with high sensitivity and specificity.

In the context of this compound research, LC-MS is employed to analyze non-volatile species that may be present as impurities, degradation products, or reaction byproducts. The process involves introducing a liquid sample into a high-performance liquid chromatography (HPLC) system, which separates the components based on their interactions with a stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for their identification and quantification.

Researchers often utilize specific LC-MS methods, such as those developed by the U.S. Environmental Protection Agency (EPA), to analyze a wide range of PFAS compounds. These methods often employ specialized HPLC columns designed for the separation of both long- and short-chain PFAS, including branched and linear isomers. To mitigate background contamination from PFAS present in the LC-MS system itself, a delay column is often incorporated into the setup.

Table 1: Typical LC-MS Parameters for PFAS Analysis

ParameterSetting
Analytical Column Ascentis® Express PFAS, 100 x 2.1 mm I.D., 2.7 μm
Delay Column Ascentis® Express PFAS Delay, 50 x 3 mm I.D., 2.7 μm
Mobile Phase A 10 mM Ammonium acetate (B1210297) in water
Mobile Phase B Methanol
Gradient Time-based gradient from 33% to 100% B
Detection Tandem Mass Spectrometry (MS/MS)

This table is based on a representative method and specific conditions may vary.

High-Resolution Mass Spectrometry (HRMS) for Unknown Species

When dealing with unknown or novel PFAS compounds related to this compound, high-resolution mass spectrometry (HRMS) is an indispensable tool. nih.govmdpi.comunivie.ac.at Unlike standard mass spectrometry, HRMS provides extremely accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. uni-rostock.de This high level of accuracy helps to distinguish between molecules with the same nominal mass but different chemical formulas. bioanalysis-zone.com

HRMS is often coupled with liquid chromatography (LC-HRMS) to first separate complex mixtures before high-resolution mass analysis. univie.ac.at This technique is crucial for identifying unknown impurities, metabolites, or degradation products in this compound samples. The process involves comparing the high-accuracy mass data against chemical databases to propose potential structures for the unknown species. mdpi.com

Table 2: Key Features of High-Resolution Mass Spectrometry

FeatureDescription
High Mass Accuracy Enables the determination of elemental formulas for unknown compounds. uni-rostock.de
High Resolving Power Ability to separate ions with very similar mass-to-charge ratios. uni-rostock.de
Identification of Unknowns Facilitates the identification of novel or unexpected compounds in a sample. nih.govbioanalysis-zone.com
Structural Elucidation Provides data that, in conjunction with other techniques, helps to determine the structure of new molecules. univie.ac.at

Structural Diagnostics

For polymers derived from this compound, wide-angle X-ray diffractometry (WAXD), also known as wide-angle X-ray scattering (WAXS), is a primary technique for characterizing their crystalline structure. wikipedia.orgndhu.edu.tw This non-destructive method provides information on the degree of crystallinity, the arrangement of polymer chains, and the identification of different crystalline phases. wikipedia.org

In a WAXD experiment, a monochromatic X-ray beam is directed at the polymer sample. The X-rays are scattered by the electrons in the material, and the resulting diffraction pattern is recorded. Crystalline regions within the polymer produce sharp diffraction peaks at specific angles, while amorphous regions produce a broad halo. ndhu.edu.twresearchgate.net The degree of crystallinity can be determined by comparing the integrated intensities of the crystalline peaks to the total scattered intensity. tue.nl

Table 3: Information Obtained from WAXD Analysis of Polymers

ParameterDescription
Degree of Crystallinity The weight or volume fraction of the crystalline phase in the polymer. wikipedia.org
Crystal Structure Information about the unit cell dimensions and symmetry of the crystalline regions.
Crystallite Size The size of the individual crystalline domains can be estimated from the width of the diffraction peaks. wikipedia.org
Molecular Orientation In oriented samples like fibers or films, WAXD can reveal the preferred alignment of the polymer chains. ndhu.edu.tw

Polymer Molecular Weight and Size Determination

Dynamic light scattering (DLS) is a non-invasive technique used to measure the size distribution of particles or molecules in a solution, such as polymers derived from this compound. unchainedlabs.comwyatt.com The method is based on the principle of Brownian motion, where particles suspended in a fluid are in constant random motion due to collisions with solvent molecules. anton-paar.com

In a DLS experiment, a laser beam illuminates the sample, and the scattered light is detected at a specific angle. The intensity of the scattered light fluctuates over time due to the random movement of the particles. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, resulting in slower fluctuations. unchainedlabs.comanton-paar.com By analyzing these intensity fluctuations, the translational diffusion coefficient of the particles can be determined. The hydrodynamic diameter is then calculated from the diffusion coefficient using the Stokes-Einstein equation. horiba.comnih.gov

Table 4: Key Aspects of Dynamic Light Scattering

AspectDescription
Measurement Principle Based on the analysis of fluctuations in scattered light intensity caused by Brownian motion. anton-paar.com
Primary Output Hydrodynamic diameter (the diameter of a sphere that diffuses at the same rate as the particle being measured). anton-paar.com
Applications Determining particle size distribution, assessing aggregation, and studying the stability of colloidal systems. wyatt.com
Size Range Typically used for particles in the sub-micron range, from nanometers to a few micrometers. horiba.com

Ion-Specific Electrode Measurements (e.g., Fluoride (B91410) Ions)

Ion-selective electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. vscht.czresearchgate.net In the context of research involving this compound, a fluoride-selective electrode is particularly relevant for quantifying the concentration of fluoride ions (F⁻). mdpi.com This can be important for monitoring the degradation of fluorinated compounds or for analyzing the fluoride content in various samples.

A fluoride ISE typically consists of a membrane, often a single crystal of lanthanum fluoride (LaF₃) doped with europium fluoride (EuF₂), which is selective for fluoride ions. vscht.cz When the electrode is immersed in a sample solution, a potential difference develops across the membrane that is proportional to the logarithm of the fluoride ion activity in the solution. mdpi.com This potential is measured against a reference electrode, and the concentration of fluoride ions is determined by comparing the measured potential to a calibration curve prepared from standard solutions. epa.gov

Table 5: Principles of Fluoride Ion-Selective Electrode Measurements

PrincipleDescription
Sensing Element A lanthanum fluoride (LaF₃) crystal membrane selective for fluoride ions. vscht.cz
Measurement Potentiometric measurement of the voltage difference between the ISE and a reference electrode. vscht.cz
Output The electrode potential is related to the logarithm of the fluoride ion activity.
Sample Preparation Often requires the addition of a Total Ionic Strength Adjustment Buffer (TISAB) to control pH and ionic strength, and to release fluoride from complexes. epa.gov

Computational Chemistry and Theoretical Studies of Perfluorohex 1 Ene

Quantum Chemical Calculations on Molecular Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms in perfluorohex-1-ene and the nature of the chemical bonds that hold them together. Methods such as Density Functional Theory (DFT) are commonly employed to predict molecular geometries, vibrational frequencies, and electronic properties with a high degree of accuracy. For this compound, these calculations would typically be performed using a basis set like 6-311++G(d,p) to adequately describe the electron distribution in this highly fluorinated molecule.

While specific computational studies detailing the optimized geometry of this compound are not widely available in the reviewed literature, theoretical calculations would yield precise data on bond lengths and angles. These calculations are crucial for understanding the steric and electronic effects of the extensive fluorination on the molecule's structure. The C=C double bond is expected to be influenced by the strong electron-withdrawing effects of the fluorine atoms, which can affect its length and reactivity compared to non-fluorinated alkenes.

Interactive Table 1: Predicted Molecular Geometry Parameters of this compound

Note: The following data is illustrative and based on general values for similar fluorinated alkenes, pending specific peer-reviewed computational studies on this compound.

Parameter Atom Pair/Triplet Predicted Value
Bond Length C1=C2 ~1.34 Å
Bond Length C1-F ~1.33 Å
Bond Length C2-F ~1.32 Å
Bond Length C2-C3 ~1.50 Å
Bond Length C-F (aliphatic) ~1.35 Å
Bond Angle F-C1-F ~110°
Bond Angle F-C1=C2 ~125°
Bond Angle F-C2-C1 ~124°

These predicted values would be essential for building accurate models for reaction simulations and for interpreting experimental spectroscopic data.

Reaction Pathway Modeling and Energetics (e.g., Isomerization Mechanisms)

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound, such as its isomerization to other perfluorohexene isomers. The isomerization of terminal alkenes to internal alkenes is a significant transformation, and theoretical studies can elucidate the energetics of the possible reaction pathways. For instance, the isomerization of this compound could proceed to form isomers like cis- or trans-perfluorohex-2-ene.

The mechanisms for such isomerizations can be complex, potentially involving uncatalyzed thermal pathways or, more commonly, catalyzed processes. In the absence of a catalyst, a high-energy chemicalbook.comuni.lu-sigmatropic shift might be considered, though this is generally unfavorable. In the presence of catalysts, such as transition metals or strong acids like antimony pentafluoride (SbF₅), the reaction proceeds through lower energy transition states. fluorine1.ru

Density Functional Theory (DFT) calculations are employed to map the potential energy surface of the reaction. This involves locating the transition state structures and calculating the activation energies for each step in the proposed mechanism. For example, a catalyzed isomerization might involve the formation of a carbocation intermediate, and the stability of this intermediate would be a key factor in determining the reaction rate and selectivity. Computational studies on similar fluoroalkenes have shown that such calculations can accurately predict the most favorable reaction pathways and the relative stability of the resulting isomers. nsf.govrsc.org

While specific computational studies on the isomerization of this compound were not found in the reviewed literature, the general approach would involve modeling the interaction of the alkene with a catalyst, followed by the calculation of the energy profile for the rearrangement.

Polymerization Simulation and Prediction of Microstructure

The polymerization of this compound presents a route to novel fluoropolymers with potentially unique properties. Due to steric hindrance from the bulky perfluoroalkyl chain, the radical polymerization of this compound under normal conditions is challenging. However, research has demonstrated that its homopolymer can be synthesized using ultrahigh pressure (15-16 kbar) and high temperatures (180-240°C) in the presence of a perfluorinated peroxide initiator. fluorine1.ru

Computational simulations can complement these experimental findings by providing insights into the polymerization process and the resulting polymer microstructure. While specific polymerization simulations for this compound are not detailed in the available literature, methodologies like molecular dynamics (MD) or Monte Carlo simulations could be employed. These simulations can model the chain growth process, predict the polymer's tacticity, and explore the conformational preferences of the polymer chain.

Furthermore, phase-field models could be used to simulate the evolution of the polymer's microstructure during processes like crystallization from the melt. fluorine1.ru This would be particularly relevant for the experimentally observed partially crystalline nature of the poly(this compound). fluorine1.ru Such simulations could predict the morphology of the crystalline and amorphous regions, which in turn dictates the macroscopic properties of the polymer, such as its mechanical strength and optical properties.

Interactive Table 2: Experimental Conditions for the Synthesis of Poly(this compound)

Parameter Value
Monomer This compound
Pressure 15-16 kbar
Temperature 180-240 °C
Initiator Perfluorinated peroxide

Source: Fluorine Notes, 2023. fluorine1.ru

Environmental Research on Perfluorinated Alkenes and Degradation Pathways

Perfluorinated alkenes, a subgroup of per- and polyfluoroalkyl substances (PFAS), are characterized by a carbon-carbon double bond within their fluorinated structure. Their unique properties, derived from the strength of the carbon-fluorine bond, also contribute to their environmental persistence. Research into their environmental fate and potential degradation pathways is crucial for understanding their lifecycle and developing effective remediation strategies. This article focuses specifically on the chemical compound Perfluorohex-1-ene, examining existing research within the broader context of perfluorinated compounds.

Future Research Directions and Unaddressed Challenges

Development of Novel Synthetic Routes

The synthesis of functional molecules from perfluorohex-1-ene is an area ripe for innovation. Current methods, while effective, often face limitations that could be addressed through new synthetic strategies. Future research will be crucial for creating more efficient, scalable, and environmentally benign pathways to valuable perfluorinated compounds.

Another explored strategy involves the Heck-type coupling of unsaturated sulfonates with perfluoroaryl halides, catalyzed by palladium complexes. nih.gov These reactions have been tested in various solvents, including greener options like water, but have shown inconsistent results and challenges with reproducibility, limiting their potential for large-scale synthesis. nih.gov

Future research should target the development of synthetic routes that offer higher yields, better selectivity, and milder reaction conditions. Exploring novel methodologies that can overcome the inherent challenges of working with fluorinated compounds is paramount. iiserpune.ac.in This includes designing reactions that can precisely control the position of functional groups and minimize the formation of unwanted isomers and byproducts.

Table 1: Summary of Explored Synthetic Strategies for Functionalizing this compound

Synthetic StrategyReagents/CatalystsKey Findings & ChallengesReference
Nucleophilic Displacement This compound, Sodium Sulfite (B76179) (SO₃²⁻)Primarily yields the rearranged allyl sulfonate product; significant addition side-reaction occurs, lowering the yield of the desired product to ~20-25%. nih.govmdpi.com
Heck-Type Cross-Coupling Unsaturated sulfonates, Perfluoroaryl halides, Palladium catalystsReactions have been attempted in various solvents but suffer from low to moderate yields and poor reproducibility. nih.gov
Wittig-Horner Reaction Phosphonate carbanions, Carbonyl compoundsConsidered a viable alternative approach for creating α,β-unsaturated perfluorinated sulfonic esters. nih.govmdpi.com

Exploration of New Catalytic Systems

Catalysis is fundamental to the transformation of perfluoroolefins like this compound. While some catalytic systems have been studied, there is a vast, unexplored landscape of potential catalysts that could unlock new reaction pathways and enhance the efficiency of existing ones.

One area of investigation has been the isomerization of terminal perfluoroalkenes. Catalytic amounts of antimony pentafluoride (SbF₅) have been shown to smoothly isomerize this compound into the corresponding trans-2-ene isomer with yields around 80-85%. fluorine1.ru This process occurs stereoselectively, almost exclusively forming the trans-isomer. fluorine1.ru Other catalysts, such as AlClₓFᵧ, have also proven effective, though the product distribution can be time-dependent. fluorine1.ru

The Heck-type reactions mentioned previously rely on palladium-based catalysts, including traditional palladium-phosphine complexes and more reactive palladium nanoparticles (PdNPs). nih.gov However, the performance of these systems has been suboptimal for certain applications involving this compound derivatives. nih.gov

Future research should focus on several key areas:

Novel Lewis Acid Catalysts: Expanding the range of Lewis acids beyond SbF₅ and aluminum halides could lead to new isomerization and functionalization reactions with different selectivities.

Advanced Transition Metal Catalysis: The principles of modern organometallic chemistry, including the design of highly tolerant and active single-component catalysts, could be applied to this compound. uwindsor.ca This includes exploring synergistic catalysis, where two distinct catalysts work cooperatively to enable transformations not possible with a single catalyst. beilstein-journals.orgnih.gov

Photoredox Catalysis: The use of visible light to drive chemical reactions offers a sustainable and powerful tool. beilstein-journals.org Developing photoredox systems for C-H functionalization or perfluoroalkylation involving this compound could provide access to new molecular architectures under exceptionally mild conditions. beilstein-journals.orgresearchgate.net

Table 2: Catalysts Used in Reactions Involving this compound

CatalystReaction TypeOutcomeReference
Antimony Pentafluoride (SbF₅) IsomerizationSmoothly isomerizes this compound to trans-perfluorohex-2-ene in 80-85% yield. fluorine1.ru
AlClₓFᵧ IsomerizationEffective for isomerization, but product mixture can vary with reaction time. fluorine1.ru
Palladium Acetate (B1210297)/PdNPs Heck-Type CouplingUsed for coupling reactions, but with limited success and reproducibility issues. nih.gov

Design of Advanced Functional Polymers with Tailored Properties

This compound is a monomer that holds potential for the creation of advanced fluoropolymers with unique and highly desirable properties. Due to steric hindrance, it polymerizes with great difficulty under normal conditions. fluorine1.rufluorine1.ru However, recent breakthroughs have demonstrated that polymerization is possible, opening the door to new materials.

A significant advancement has been the synthesis of a this compound homopolymer using ultrahigh pressure (15-16 kbar) and a perfluorinated peroxide initiator. fluorine1.rufluorine1.ru The resulting polymer is partially crystalline, soluble in perfluorinated solvents, and capable of forming films. fluorine1.rufluorine1.ru This material exhibits a refractive index of approximately 1.334-1.340 in the visible spectrum. fluorine1.rufluorine1.ru

In another application, this compound has been used as a co-monomer to create functionally porous proton-exchange membranes (PEMs). mdpi.comsemanticscholar.org In this approach, 1H,1H,2H-perfluoro-hex-1-ene was grafted along with 3-sulfopropyl acrylate (B77674) (SPA) onto a polyvinylidene fluoride (B91410) (PVDF) backbone. mdpi.comsemanticscholar.org The resulting membrane showed a degree of crystallinity of 16% and possessed a porous surface structure, demonstrating its potential for applications like fuel cells. mdpi.comsemanticscholar.org

Future research in this area should focus on:

Copolymerization: Creating copolymers of this compound with other fluorinated monomers (like perfluoro-2,2-dimethyl-1,3-dioxole) to produce amorphous polymers with tailored thermal, mechanical, and optical properties. fluorine1.rufluorine1.ru

Controlled Polymerization Techniques: Exploring methods beyond ultrahigh pressure to achieve better control over molecular weight, polydispersity, and polymer architecture.

Surface Functionalization: Developing methods to functionalize the surfaces of this compound-based polymers to impart specific properties, such as hydrophilicity, conductivity, or biocompatibility.

Table 3: Properties of Polymers Derived from this compound

Polymer TypeSynthesis MethodKey PropertiesPotential ApplicationReference
Homopolymer Ultrahigh pressure (15-16 kbar) with peroxide initiatorPartially crystalline; soluble in perfluorinated solvents; refractive index n = 1.334-1.340.Polymer devices, optical films. fluorine1.rufluorine1.ru
PVDF-graft-copolymer Radical grafting onto a PVDF backbone16% crystallinity; porous surface with 20-140 nm pores.Proton-exchange membranes (PEMs) for fuel cells. mdpi.comsemanticscholar.org

Integration of Computational and Experimental Methodologies

The complexity of fluorinated systems necessitates a close partnership between computational modeling and experimental validation. This integrated approach can accelerate discovery, provide deeper mechanistic insights, and guide the design of new molecules and materials.

Experimental characterization of this compound and its reaction products relies heavily on advanced analytical techniques. 19F-NMR spectroscopy is invaluable for distinguishing between isomers and quantifying products in complex reaction mixtures, as demonstrated in the analysis of the nucleophilic substitution on this compound. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another critical tool for identifying and quantifying volatile and semi-volatile PFAS, including derivatives of this compound. nih.gov

Computational chemistry offers the ability to:

Predict Reaction Pathways: Quantum mechanical calculations can model reaction mechanisms, identify transition states, and predict product distributions, helping to explain experimental observations such as the rearrangement seen in the sulfonation of this compound.

Elucidate Electronic Structures: Computational studies can shed light on the electronic properties of molecules, which is crucial for designing new photocatalysts or understanding the reactivity of electron donor-acceptor complexes in perfluoroalkylation reactions. researchgate.net

Screen Candidates: High-throughput computational screening can rapidly evaluate large numbers of potential monomers or catalysts, prioritizing the most promising candidates for experimental synthesis and testing.

A key future challenge is to build and refine computational models that can accurately predict the behavior of complex fluorinated systems. This requires a continuous feedback loop where experimental results are used to benchmark and improve theoretical methods. The synergy between in-silico prediction and empirical testing will be essential for tackling the challenges in synthesis, polymer design, and remediation related to this compound and the broader class of PFAS. mdpi.com

Q & A

Q. What are the key physical and chemical properties of Perfluorohex-1-ene relevant to experimental handling?

Methodological Answer: Experimental handling requires precise knowledge of its physical properties. Key properties include:

PropertyValue
Molecular FormulaC₆F₁₂
Boiling Point59°C at 760 mmHg
Density1.61 g/cm³
Vapor Pressure218 mmHg at 25°C
Refractive Index1.268
These values inform storage conditions (e.g., refrigeration for low volatility) and safety protocols (e.g., handling in fume hoods due to high vapor pressure). Experimental validation using gas chromatography-mass spectrometry (GC-MS) ensures purity .

Q. What are the established synthesis methods for this compound?

Methodological Answer: Synthesis typically involves gas-phase fluorination of hex-1-ene using catalysts like cobalt trifluoride (CoF₃) under controlled temperatures (200–300°C). Post-synthesis purification employs fractional distillation to isolate this compound from byproducts. Researchers should characterize intermediates via nuclear magnetic resonance (NMR) spectroscopy to track fluorination efficiency .

Q. How is this compound characterized using spectroscopic techniques?

Methodological Answer:

  • ¹⁹F NMR : Identifies fluorine environments; signals between δ -70 to -120 ppm confirm perfluorination.
  • IR Spectroscopy : Peaks near 1200–1300 cm⁻¹ (C-F stretching) validate fluorination.
  • GC-MS : Quantifies purity and detects trace impurities (e.g., partially fluorinated derivatives). Cross-referencing spectral data with computational predictions (e.g., density functional theory, DFT) enhances accuracy .

Advanced Research Questions

Q. How can computational models be optimized to predict the thermodynamic properties of this compound?

Methodological Answer: Use a multi-step framework:

  • Model Selection : Compare DFT (e.g., B3LYP/6-31G*) vs. molecular dynamics (MD) simulations for enthalpy of vaporization.
  • Validation : Benchmark computational results against experimental data (e.g., vapor pressure from static method measurements).
  • Sensitivity Analysis : Identify parameters (e.g., force field choices in MD) causing discrepancies. This approach resolves limitations in existing models, such as underestimating intermolecular forces in dense fluorocarbon systems .

Q. What methodologies resolve discrepancies between experimental and theoretical data on this compound’s reactivity?

Methodological Answer:

  • Meta-Analysis : Systematically review published kinetic data (e.g., ozonolysis rates) to identify outliers.
  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere) to isolate confounding variables.
  • Error Propagation Analysis : Quantify uncertainties in computational inputs (e.g., bond dissociation energies) using Monte Carlo simulations. These steps address contradictions arising from heterogeneous experimental setups or oversimplified theoretical assumptions .

Q. What experimental designs are effective in studying this compound’s environmental persistence?

Methodological Answer: Apply the PECO framework (Population, Exposure, Comparison, Outcome):

  • Population : Soil/water microcosms simulating natural ecosystems.
  • Exposure : Dose this compound at environmentally relevant concentrations (e.g., 1–100 ppb).
  • Comparison : Monitor degradation against control systems (e.g., abiotic hydrolysis).
  • Outcome : Quantify half-life via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This design isolates biodegradation pathways and identifies recalcitrant intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s ozone depletion potential (ODP)?

Methodological Answer:

  • Source Evaluation : Assess methodologies in conflicting studies (e.g., chamber experiments vs. computational models).
  • Uncertainty Quantification : Use probabilistic models (e.g., Bayesian inference) to integrate data variance.
  • Collaborative Reanalysis : Partner with atmospheric chemists to reconcile lab-based ODP measurements with field observations. This triangulation clarifies whether discrepancies stem from measurement artifacts or contextual factors (e.g., altitude-dependent reactivity) .

Structure-Property Relationships

Q. What strategies link this compound’s molecular structure to its solvent compatibility?

Methodological Answer:

  • Hansen Solubility Parameters : Calculate dispersion (δD), polarity (δP), and hydrogen bonding (δH) components via group contribution methods.
  • Experimental Validation : Test solubility in fluorophilic solvents (e.g., perfluorooctane) vs. polar aprotic solvents (e.g., DMSO).
  • Molecular Dynamics : Simulate solvent-shell dynamics to predict phase-separation behavior. This integrated approach informs solvent selection for applications like fluoropolymer synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.